molecular formula C18H20N6OS B2556995 2-(benzylsulfanyl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)acetamide CAS No. 2034557-53-2

2-(benzylsulfanyl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)acetamide

Cat. No.: B2556995
CAS No.: 2034557-53-2
M. Wt: 368.46
InChI Key: GOYDSNRYIULDNQ-UHFFFAOYSA-N
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Description

This compound features a [1,2,4]triazolo[4,3-a]pyrazine core linked to a pyrrolidin-3-yl group at position 8, with a benzylsulfanyl substituent at the acetamide’s 2-position. The structure combines a triazolopyrazine heterocycle, known for its pharmacological relevance, with a pyrrolidine ring and a sulfur-containing benzyl group. While explicit biological data for this compound is unavailable in the provided evidence, structural analogs highlight its likely applications in antimicrobial or kinase-targeted therapies .

Properties

IUPAC Name

2-benzylsulfanyl-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6OS/c25-16(12-26-11-14-4-2-1-3-5-14)21-15-6-8-23(10-15)17-18-22-20-13-24(18)9-7-19-17/h1-5,7,9,13,15H,6,8,10-12H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOYDSNRYIULDNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)CSCC2=CC=CC=C2)C3=NC=CN4C3=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)acetamide typically involves multi-step organic reactions. One common method includes the initial formation of the triazolopyrazine core through a cyclization reaction involving 2-hydrazinopyridine and substituted aromatic aldehydes The final step involves the coupling of the pyrrolidinylacetamide moiety under specific reaction conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced triazolopyrazine derivatives, and various substituted analogs of the original compound .

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolopyrazine ring is known to interact with kinase enzymes, inhibiting their activity and thereby modulating signaling pathways involved in cell growth and survival . The benzylsulfanyl group may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazolopyrazine Core

The triazolopyrazine scaffold is a common feature in several analogs, but substituents at position 8 and the acetamide side chain vary significantly:

Compound Name Substituent at Position 8 Acetamide Side Chain Molecular Formula Average Mass (g/mol) Key Functional Groups
Target Compound Pyrrolidin-3-yl 2-(benzylsulfanyl) C₂₀H₂₁N₇OS* ~423.5* Benzylsulfanyl, pyrrolidine
2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(4-methoxybenzyl)acetamide 4-Chlorobenzylsulfanyl 4-Methoxybenzyl C₂₂H₂₀ClN₅O₃S 469.944 Chlorophenyl, methoxybenzyl
2-[8-(3-Methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide 3-Methylpiperidinyl 3-(Methylsulfanyl)phenyl C₂₁H₂₅N₇O₂S₂ 471.6 Piperidine, methylsulfanylphenyl
N-((3R,5R)-1-acetyl-5-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)pyrrolidin-3-yl)cyclopropanesulfonamide Pyrrolo-triazolopyrazine Cyclopropanesulfonamide C₂₂H₂₄N₈O₃S 504.5 Cyclopropane, sulfonamide
1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine dihydrochloride Piperazine N/A (dihydrochloride salt) C₇H₁₃Cl₂N₅ 238.1 Piperazine, hydrochloride

*Note: The target compound’s molecular formula and mass are estimated based on structural analysis.

Key Observations :

  • Electron-Withdrawing vs. The 4-methoxybenzyl group in may improve solubility due to its polar methoxy moiety.
  • Ring Size and Rigidity : The 3-methylpiperidinyl group in introduces a six-membered ring, increasing conformational flexibility compared to the target compound’s five-membered pyrrolidine. Piperazine in provides basicity and solubility via protonation.
  • Sulfur Modifications : The methylsulfanyl group in and benzylsulfanyl in the target compound offer distinct electronic profiles, influencing redox interactions or metal coordination.
  • Salt Forms : The dihydrochloride salt in enhances aqueous solubility, a critical factor for bioavailability.
Physicochemical Properties
  • Solubility : The dihydrochloride salt in and methoxybenzyl group in improve aqueous solubility, whereas the target compound’s benzylsulfanyl group may reduce it.
  • Molecular Weight : The target compound (~423.5 g/mol) is lighter than (469.9 g/mol) and (504.5 g/mol), aligning better with Lipinski’s rule for drug-likeness.

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